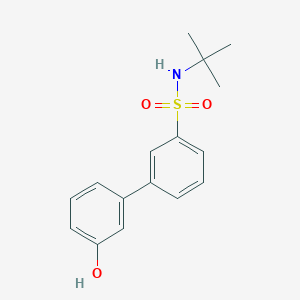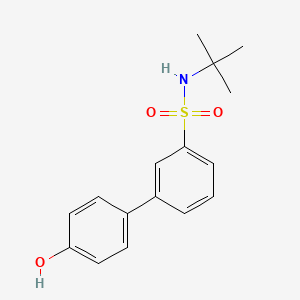
2-(4-Cbz-Aminopheny)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cbz-Aminopheny)phenol, 95% (Cbz-AP) is a chemical compound of interest in the field of medicinal and synthetic chemistry. It is an aromatic compound with a phenolic group, and is often used as a building block in organic synthesis. Cbz-AP has been studied extensively for its potential applications in medicinal and synthetic chemistry, and is of particular interest for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Cbz-Aminopheny)phenol, 95% has been studied extensively for its potential applications in medicinal and synthetic chemistry. It is of particular interest for its ability to form stable complexes with metal ions, and has been used in the synthesis of various metal complexes. It has also been used as a ligand in the synthesis of coordination polymers, and as a building block in organic synthesis. In addition, 2-(4-Cbz-Aminopheny)phenol, 95% has been used in the synthesis of polymers, and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
2-(4-Cbz-Aminopheny)phenol, 95% is believed to act as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases. It has been shown to inhibit the activity of these enzymes, which are involved in the production of prostaglandins, leukotrienes, and other inflammatory mediators. In addition, 2-(4-Cbz-Aminopheny)phenol, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
2-(4-Cbz-Aminopheny)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory activity on certain enzymes, 2-(4-Cbz-Aminopheny)phenol, 95% has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects, and to have the potential to protect against oxidative stress and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Cbz-Aminopheny)phenol, 95% is a relatively easy compound to synthesize, and can be prepared in high yields. It is also relatively inexpensive, and is readily available from chemical suppliers. However, it is important to note that 2-(4-Cbz-Aminopheny)phenol, 95% is a relatively reactive compound, and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of 2-(4-Cbz-Aminopheny)phenol, 95% are vast, and there are many potential future directions for research. For example, 2-(4-Cbz-Aminopheny)phenol, 95% could be used in the development of new pharmaceuticals or drugs, as well as in the synthesis of metal complexes for use in catalysis or as catalysts. In addition, 2-(4-Cbz-Aminopheny)phenol, 95% could be used in the development of new polymers or materials, as well as in the synthesis of organic compounds. Finally, 2-(4-Cbz-Aminopheny)phenol, 95% could be used in the development of new methods for the synthesis of pharmaceuticals or drugs, as well as in the development of new methods for the synthesis of metal complexes.
Synthesemethoden
2-(4-Cbz-Aminopheny)phenol, 95% can be synthesized using a variety of methods. The most common method is the condensation of 4-chlorobenzaldehyde and 2-aminophenol. This reaction is catalyzed by either aqueous acid or a base, and is typically carried out at room temperature. The product of the reaction is a mixture of 4-Cbz-Aminophenol and its isomer, 2-Cbz-Aminophenol, with the former being the major product. The product can then be purified using recrystallization or chromatography.
Eigenschaften
IUPAC Name |
benzyl N-[4-(2-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-20(23)24-14-15-6-2-1-3-7-15/h1-13,22H,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURCKRIHRAKRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370701.png)
![3-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370709.png)

![4-[4-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370724.png)
![3-[3-(Pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370731.png)





![2-[4-(Piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6370760.png)
